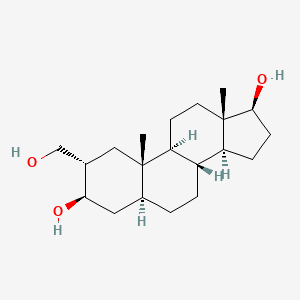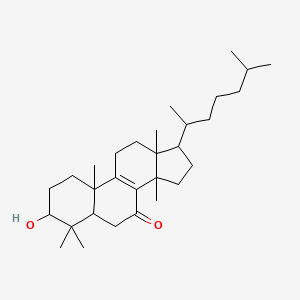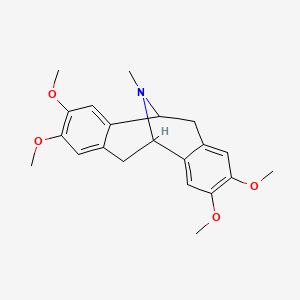
Argemonine
Vue d'ensemble
Description
Synthesis Analysis
Argemonine synthesis involves several steps, highlighting the compound's complexity and the precision required in its creation. A practical and enantioselective synthesis approach has been demonstrated, utilizing potassium ferricyanide oxidation and treatment with Grignard reagents, leading to high-yield formation of substituted isoquinolinium salts. This method offers a pathway to synthesize the natural alkaloid (−)-argemonine with notable selectivity (Jean-Jacques Youte et al., 2004). Additionally, a new route to the pavine skeleton, starting from tetrahydro-6,12-methanodibenz[c,f]azocine, has facilitated the efficient synthesis of (±)-argemonine in 53% overall yield, underscoring innovative approaches to its production (T. Nomoto & H. Takayama, 1982).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various analytical techniques, revealing its intricate design. The crystal structure of (−)-argemonine methiodide was determined using X-ray crystallography, showing an orthorhombic crystal system with specific cell dimensions and confirming its absolute configuration as 1S5S (T. Kaneda et al., 1976). This detailed structural analysis is essential for understanding this compound's chemical behavior and reactivity.
Chemical Reactions and Properties
This compound's chemical reactions and properties are characterized by its reactivity and interaction with various chemical agents. Studies on related argemone alkaloids suggest that this compound can undergo specific oxidation and degradation processes, revealing insights into its chemical behavior and the potential for forming new compounds (L. Kier & T. O. Soine, 1961).
Physical Properties Analysis
The physical properties of this compound, such as its crystal structure and conformation, have been thoroughly investigated. This compound hemihydrate, for example, exhibits a specific crystal structure and adopts twisted half-chair conformations, providing valuable information on the compound's stability and physical characteristics (M. Nečas et al., 2001).
Chemical Properties Analysis
The chemical properties of this compound are closely linked to its molecular structure and synthesis pathways. Detailed studies on its chemical behavior, such as reactivity towards alkynes and the formation of stable digermacyclobutadiene, contribute to a deeper understanding of its chemical versatility and potential applications (C. Cui et al., 2004).
Applications De Recherche Scientifique
Traitement de la maladie d'Alzheimer
L'argemonine s'est avérée avoir des activités inhibitrices sur la cholinestérase et l'oligopeptidase de proline {svg_1}. Ces enzymes sont des cibles thérapeutiques potentielles dans le traitement de la maladie d'Alzheimer, un trouble neurodégénératif caractérisé par des déficits cognitifs {svg_2}. Le composé le plus actif, la (–)-munitagine, un alcaloïde de la pavine, a inhibé à la fois l'acétylcholinestérase et l'oligopeptidase de proline avec des valeurs d'IC50 de 62,3 ± 5,8 µM et 277,0 ± 31,3 µM, respectivement {svg_3}.
Synthèse d'alkyltétrahydroisoquinoléines
L'this compound a été utilisée dans la synthèse stéréosélective d'alkyltétrahydroisoquinoléines {svg_4}. Cela implique l'oxydation au ferricyanure de sel d'isoquinolinium porteur d'auxiliaire suivie d'une alkylation régiosélective et d'une réduction diastéréosélective par borohydrure des sels d'alkylisoquinolinium obtenus {svg_5}.
Médecine traditionnelle
L'this compound se trouve dans l'Argemone mexicana, une plante connue pour ses propriétés médicinales {svg_6}. Cette plante a été utilisée traditionnellement dans les pratiques ayurvédique, unani, siddha et homéopathique {svg_7}.
Orientations Futures
Mécanisme D'action
Target of Action
Argemonine, also known as N-Methylpavine, is a compound that primarily targets the production of nitric oxide in the body . Nitric oxide plays very important roles in the cardiovascular system, immune system, and nervous system .
Mode of Action
This compound interacts with its targets by serving as a precursor to nitric oxide . This means that it contributes to the synthesis of nitric oxide, which is produced by all tissues of the body .
Biochemical Pathways
This compound affects the arginine metabolism pathway . Enzymes such as argininosuccinate synthase, the arginases, the nitric oxide synthase isoenzymes, and arginine decarboxylase play key roles in regulating this pathway .
Pharmacokinetics
The pharmacokinetics of this compound, like other drugs, refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion . .
Result of Action
This compound has been found to display high anti-proliferative activity on various cancerous cell lines . This means that it can inhibit the growth of these cells, making it a potential candidate for cancer therapy .
Propriétés
IUPAC Name |
4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-22-16-6-12-8-18(23-2)20(25-4)10-14(12)17(22)7-13-9-19(24-3)21(26-5)11-15(13)16/h8-11,16-17H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOWCPFWLCIQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937134 | |
| Record name | 2,3,8,9-Tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6901-16-2, 16584-62-6, 5531-95-3 | |
| Record name | Dibenzo(a,e)cycloocten-5,11-imine, 5,6,11,12-tetrahydro-2,3,8,9-tetramethoxy-13-methyl-, (5S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006901162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Argemonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Argemonine, (+)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Argemonine, (.+-.)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,8,9-Tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Argemonine?
A1: this compound has the molecular formula C21H25NO4 and a molecular weight of 355.43 g/mol. [, , ]
Q2: What spectroscopic data is available for characterizing this compound?
A2: Several spectroscopic techniques have been employed to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Circular Dichroism (CD) spectroscopy, and X-ray diffraction. These techniques have provided valuable insights into its structure, absolute configuration, and conformation. [, , , , , , ]
Q3: From which plant species has this compound been isolated?
A3: this compound has been isolated from various Argemone species, including Argemone hispida, Argemone platyceras, and Argemone munita subsp. rotundata, as well as from Berberis buxifolia. [, , , ]
Q4: Have there been any successful synthetic routes for this compound?
A4: Yes, several synthetic approaches have been developed for the preparation of this compound. These include routes utilizing chiral bicyclic lactams, N,N-bis[1-(trimethylsiloxy)alkyl]-formamides, and tetrahydro-6,12-methanodibenz[c,f]azocine as starting materials. Some methods have achieved enantioselective synthesis of (-)-Argemonine. [, , , ]
Q5: What are the known biological activities of this compound?
A5: this compound has been reported to exhibit inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and prolyl oligopeptidase, enzymes implicated in Alzheimer's disease. [] It has also shown curarimimetic activity, acting as a neuromuscular junction blocking agent. [, ]
Q6: How does the structure of this compound contribute to its biological activities?
A6: While the exact mechanism of action for all its activities is not fully elucidated, the structure of this compound, particularly its stereochemistry, plays a role in its interactions with biological targets. Studies comparing enantiomers of this compound and related compounds have demonstrated that specific configurations exhibit higher potency for neuromuscular blockade. [, ]
Q7: What is the potential of this compound as a therapeutic agent?
A7: While this compound exhibits interesting biological activities, further research is needed to assess its therapeutic potential. In vitro and in vivo studies are necessary to fully understand its efficacy, safety profile, and potential applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




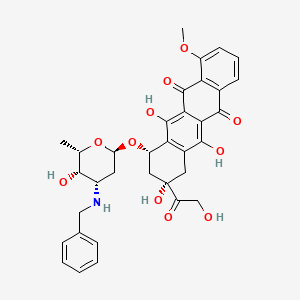


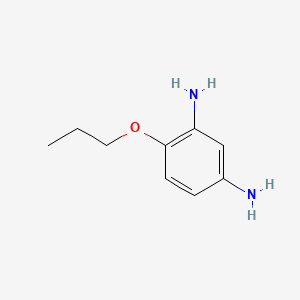
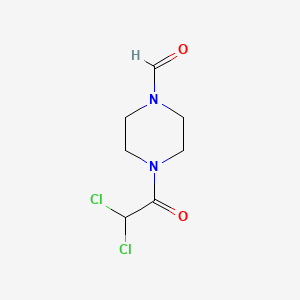
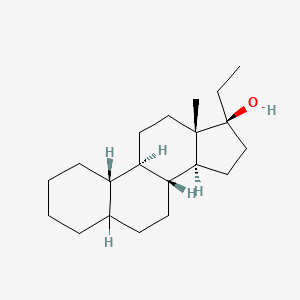

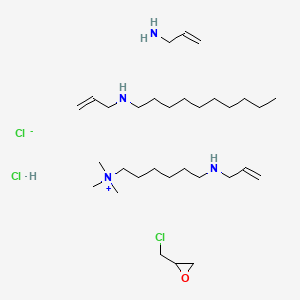
![3-Tert-butyl-7-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1201993.png)
